molecular formula C6H8F3N3OS B3131337 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 35179-63-6

5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B3131337
CAS No.: 35179-63-6
M. Wt: 227.21 g/mol
InChI Key: UACDIZUBLQBJEZ-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule belongs to the class of 4,5-dihydro-1H-pyrazole-1-carbothioamides (or dihydropyrazole-thiosemicarbazides), which are well-documented in scientific literature as key precursors for synthesizing sulfur-nitrogen ligand systems with diverse biological activities . These ligands and their metal complexes have been reported to exhibit a range of pharmacological properties, including antiviral, antibacterial, antipyretic, fungicidal, and analgesic activities . Notably, related thiosemicarbazones containing nitrogen heterocycles have been studied for their potential as carcinostatics, highlighting the research value of this chemical scaffold in developing new therapeutic agents . The compound features a carbothioamide group attached to a dihydropyrazole ring, which is further substituted with hydroxy, methyl, and trifluoromethyl groups. The presence of the trifluoromethyl group is of particular interest in modern drug design due to its ability to enhance metabolic stability, membrane permeability, and overall bioavailability. The crystal structures of analogous compounds reveal that the molecular conformation often allows for intramolecular hydrogen bonding, such as O-H...S interactions, which can influence the compound's solid-state properties and reactivity . This product is intended for research purposes as a building block in organic synthesis, a ligand in coordination chemistry, or a precursor for the development of potential bioactive molecules. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3OS/c1-3-2-5(13,6(7,8)9)12(11-3)4(10)14/h13H,2H2,1H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACDIZUBLQBJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole with a suitable thiocarbamide reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone derivative.

    Reduction: The compound can be reduced to remove the trifluoromethyl group, resulting in a simpler pyrazole derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reagents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of simpler pyrazole derivatives.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Structure and Molecular Formula

The molecular formula of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is C7H8F3N3OSC_7H_8F_3N_3OS. The compound features a pyrazole ring with a trifluoromethyl group and a carbothioamide functional group, contributing to its distinctive properties.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrazole structure can enhance its activity against various bacterial strains .

Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Potential : Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells. This property is attributed to their ability to interact with cellular signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Pesticide Development : The unique structure of this compound makes it a candidate for developing new agrochemicals. Its efficacy as a pesticide against certain pests has been investigated, showing promising results in laboratory settings .

Herbicide Activity : There is ongoing research into the herbicidal properties of this compound. Its ability to inhibit specific enzymes in plants could lead to the development of selective herbicides that target weeds without harming crops .

Material Science

Polymer Chemistry : The compound's reactive functional groups allow for incorporation into polymer matrices. This application is particularly relevant in creating materials with enhanced thermal stability and chemical resistance .

Nanotechnology : Due to its unique chemical properties, there is potential for using this compound in the synthesis of nanoparticles or nanocomposites. These materials can be applied in various fields including electronics and biomedicine .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various pyrazole derivatives, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy, suggesting pathways for future drug development.

Case Study 2: Herbicidal Activity

Research evaluating the herbicidal effects of this compound showed promising results against common agricultural weeds. Field trials indicated effective control over weed populations with minimal impact on crop yield, highlighting its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydroxyl and carbothioamide groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing the protein’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoline Derivatives

Pyrazoline carbothioamides and related analogs exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key compounds:

Key Structural and Functional Insights

Antidepressant Activity: Compound TTg () demonstrated efficacy in forced swim (FST) and tail suspension tests (TST), linked to its 4-hydroxyphenyl and thiophene substituents. These groups likely enhance serotonin/norepinephrine reuptake inhibition, a mechanism shared with imipramine . Target Compound: The absence of aromatic π-systems (replaced by -CF₃ and -CH₃) may reduce CNS penetration, suggesting divergent therapeutic applications.

Anticancer Activity :

  • Compound ¹b () showed potent activity against HepG-2 cells (IC₅₀ = 6.78 µM) due to electron-withdrawing -F and -OCH₃ groups, which stabilize charge transfer interactions with DNA or kinases. Its trifluoromethyl analog (target compound) could exhibit similar apoptotic effects but requires empirical validation .

Antimicrobial Activity :

  • Furan- and naphthyl-substituted derivatives () displayed broad-spectrum activity, attributed to membrane disruption via lipophilic aromatic groups. The target compound’s -CF₃ group may enhance lipid bilayer penetration, though its smaller substituents might limit broad-spectrum efficacy .

Structural-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : -CF₃ (target) and -F/-Cl () improve metabolic stability and target binding.
  • Hydrogen-Bonding Groups : Hydroxyl (target) and carbothioamide (common in all) are critical for interactions with enzymes/receptors .

Biological Activity

The compound 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H8F3N3O1S\text{C}_{7}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{1}\text{S}

This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including improved lipophilicity and metabolic stability .

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. A study demonstrated that structural modifications in pyrazole derivatives could lead to enhanced potency against cancer cell lines .

Case Study: Antitumor Efficacy

A series of synthesized pyrazole derivatives were evaluated for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives had a synergistic effect when combined with doxorubicin, enhancing overall cytotoxicity .

Anti-inflammatory and Antibacterial Activities

The compound has also been assessed for anti-inflammatory and antibacterial properties. Pyrazole derivatives generally demonstrate significant inhibition of inflammatory mediators such as nitric oxide (NO) and TNF-α. The anti-biofilm activity of certain pyrazole derivatives suggests potential applications in treating bacterial infections .

Antifungal Activity

In vitro studies have shown that related pyrazole carboxamide derivatives possess antifungal activity against various phytopathogenic fungi. For instance, certain compounds exhibited moderate to excellent mycelia growth inhibition, indicating potential agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting specific enzymes and receptors, making it a valuable modification in drug design .

Summary of Biological Activities

Activity TypeCompound EffectivenessReference
AntitumorHigh
Anti-inflammatoryModerate
AntibacterialSignificant
AntifungalModerate to Excellent

Case Study Results

Compound IDCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole Derivative AMCF-75.0Yes
Pyrazole Derivative BMDA-MB-2317.5No

Q & A

Q. Basic

  • 1H/13C NMR : Assigns protons and carbons, confirming regiochemistry (e.g., diastereotopic protons in the 4,5-dihydropyrazole ring at δ 3.2–4.1 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹).
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions. For example, the title compound adopts an envelope conformation with a dihedral angle of 13.51° between the pyrazole and aryl rings .

How can discrepancies between computational predictions and experimental bioassay data be resolved?

Q. Advanced

  • Validation experiments : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants.
  • Solvent effects : Adjust docking parameters to account for solvent interactions (e.g., potassium hydroxide in ethanol alters protonation states) .
  • Dynamic simulations : Run molecular dynamics (MD) over 100 ns to assess binding stability.
  • Case study : A derivative with high docking scores but low inhibitory activity in vitro may require structural tweaks (e.g., substituting the 4-nitrophenyl group with a 4-fluorophenyl moiety) .

How does the trifluoromethyl group influence chemical reactivity and physicochemical properties?

Q. Basic

  • Electron-withdrawing effect : Enhances electrophilicity at the pyrazole C3 position, facilitating nucleophilic attacks.
  • Steric effects : The CF₃ group induces conformational strain, as seen in crystallographic data (envelope flap atom C7 deviates by 0.5 Å from the pyrazole plane) .
  • Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.

What strategies address regioselectivity challenges in synthesizing substituted pyrazole carbothioamides?

Q. Advanced

  • Precursor design : Use β-keto esters with electron-deficient aryl groups to favor 1,2-addition over 1,4-addition.
  • Catalytic control : Employ Lewis acids (e.g., ZnCl₂) to direct cyclization.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity .
  • Case example : Substituting 4-methoxyphenyl groups increased regioselectivity to >90% in analogs .

What in vitro assays evaluate the bioactivity of this compound?

Q. Basic

  • Enzyme inhibition : DHFR activity measured via NADPH oxidation at 340 nm .
  • Antimicrobial screening : Broth microdilution (MIC) against S. aureus and E. coli.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC₅₀ values reported in µM ranges) .

How can quantum chemical calculations optimize synthesis pathways for novel derivatives?

Advanced
ICReDD’s reaction path search methods combine density functional theory (DFT) and machine learning to:

  • Predict intermediates : Identify low-energy transition states (e.g., B3LYP/6-31G* level).
  • Optimize conditions : Narrow solvent and temperature parameters (e.g., DMF at 80°C for 61% yield) .
  • Feedback loops : Experimental data refine computational models, accelerating discovery (e.g., 3-fold reduction in reaction development time).

Notes

  • Abbreviations : Full chemical names used; no acronyms introduced.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 2
5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

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